molecular formula C12H17NO2 B1587417 4-(2-Methoxyphenoxy)piperidine CAS No. 28033-32-1

4-(2-Methoxyphenoxy)piperidine

Cat. No. B1587417
CAS RN: 28033-32-1
M. Wt: 207.27 g/mol
InChI Key: VHXAVSKIFOOMGB-UHFFFAOYSA-N
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Description

“4-(2-Methoxyphenoxy)piperidine” is a chemical compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . It is a solid substance at room temperature .


Synthesis Analysis

While specific synthesis methods for “4-(2-Methoxyphenoxy)piperidine” were not found in the search results, piperidine derivatives are important synthetic fragments for designing drugs and their synthesis has been widespread . A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “4-(2-Methoxyphenoxy)piperidine” consists of a piperidine ring attached to a methoxyphenoxy group . The InChI code for this compound is 1S/C12H17NO2/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

“4-(2-Methoxyphenoxy)piperidine” is a solid substance at room temperature . It has a molecular weight of 207.27 and a molecular formula of C12H17NO2 .

Scientific Research Applications

  • Antitumor Activity : Bis-indole derivatives, involving piperidine substructures, have shown significant antitumor activity. This includes the synthesis of compounds with piperidine and their evaluation against human cell line screens for antitumor properties. Particularly, derivatives involving pyridine have demonstrated higher activity compared to piperazine derivatives (Andreani et al., 2008).

  • Bacterial Persistence Eradication : Research has indicated that certain chemical compounds, including those with piperidine structures, can selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This is significant in understanding the mechanism of bacterial persistence and developing targeted treatments (Kim et al., 2011).

  • c-Met/ALK Inhibition in Cancer Therapy : Aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones have been identified as potent and selective inhibitors with significant efficacy in pharmacological and antitumor assays. This suggests their potential application in targeted cancer therapies (Li et al., 2013).

  • Antifungal Properties : Piperidine derivatives have been identified with antifungal activities. A study on Piper hispidum leaves identified a new pyrrolidine amide with antifungal activity against specific fungi, indicating potential applications in antifungal drug development (Alécio et al., 1998).

  • Corrosion Inhibition : Piperidine derivatives have been studied for their corrosion inhibition properties on metals. Quantum chemical and molecular dynamic simulation studies suggest these compounds are effective in preventing iron corrosion, which could be significant in industrial applications (Kaya et al., 2016).

  • Neuroprotective Potential : The combination of piperidine derivatives with other compounds has shown potential in neuroprotection. For instance, studies on the combination of Quercetin and piperine against neurotoxicity suggest potential therapeutic applications for neurodegenerative diseases (Singh et al., 2017).

properties

IUPAC Name

4-(2-methoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXAVSKIFOOMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402119
Record name 4-(2-methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyphenoxy)piperidine

CAS RN

28033-32-1
Record name 4-(2-methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methoxyphenoxy)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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